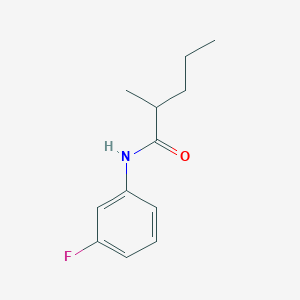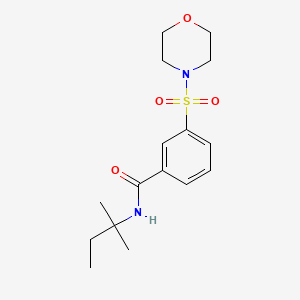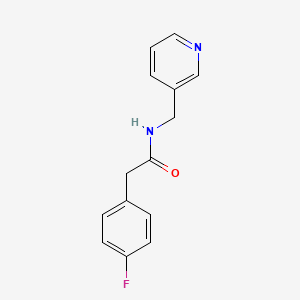![molecular formula C21H25N3O3S B4988233 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
作用機序
The mechanism of action of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been studied for its biochemical and physiological effects. Studies have shown that BPTES treatment leads to a decrease in glutamine uptake and a decrease in glutamine-derived metabolites in cancer cells. Additionally, BPTES treatment has been shown to increase the sensitivity of cancer cells to radiation therapy.
実験室実験の利点と制限
One of the major advantages of using 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of glutaminase without affecting other metabolic pathways. However, one limitation of using BPTES in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in vitro.
将来の方向性
There are several future directions for research on 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more soluble analogs of BPTES that can be more easily administered to cells in vitro. Additionally, research is needed to further elucidate the mechanism of action of BPTES and its effects on cancer metabolism. Finally, studies are needed to investigate the potential applications of BPTES in combination with other cancer therapies, such as radiation therapy and chemotherapy.
合成法
The synthesis of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves a multi-step process. The first step involves the synthesis of 4-(propionylamino)benzoic acid, which is then coupled with thionyl chloride to form 4-(propionylamino)benzoyl chloride. The resulting compound is then reacted with 4-aminobenzenethiol to form 4-[4-(propionylamino)phenyl]thioanilide. Finally, 3-butoxybenzoyl chloride is added to the reaction mixture to form this compound.
科学的研究の応用
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of cancer. BPTES is a selective inhibitor of glutaminase and has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo.
特性
IUPAC Name |
3-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-13-27-18-8-6-7-15(14-18)20(26)24-21(28)23-17-11-9-16(10-12-17)22-19(25)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMXVVOOWEPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)


![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)
